molecular formula C9H7F3O2 B1331578 3-Methyl-5-(trifluoromethoxy)benzaldehyde CAS No. 1000339-55-8

3-Methyl-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1331578
CAS No.: 1000339-55-8
M. Wt: 204.15 g/mol
InChI Key: LAGVGNCAIJDRHK-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a benzaldehyde derivative characterized by the presence of a trifluoromethoxy group at the 5-position and a methyl group at the 3-position on the benzene ring. This compound is used primarily in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzaldehyde structure. One common method is the reaction of 3-methylbenzaldehyde with trifluoromethoxy reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Methyl-5-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Methyl-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.

    Material Science: It is used in the synthesis of materials with specific electronic and optical properties.

    Proteomics Research: It is utilized in the study of protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the trifluoromethoxy and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGVGNCAIJDRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650452
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-55-8
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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